3,5-Difluoro-4-phenylpyridine
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Overview
Description
3,5-Difluoro-4-phenylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a phenyl group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-phenylpyridine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method is the reaction of pentafluoropyridine with phenyl lithium or phenyl magnesium bromide, followed by selective substitution of the fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-phenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3,5-diamino-4-phenylpyridine or 3,5-dimethoxy-4-phenylpyridine can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring.
Scientific Research Applications
3,5-Difluoro-4-phenylpyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a precursor for the synthesis of biologically active molecules and imaging agents for radiotherapy
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 3,5-Difluoro-2,4,6-triazidopyridine
- 3,5,6-Trifluoro-2-methoxy-4-phenylpyridine
- 3,5-Difluoro-2,6-dimethoxy-4-phenylpyridine
Uniqueness: 3,5-Difluoro-4-phenylpyridine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions .
Properties
Molecular Formula |
C11H7F2N |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
3,5-difluoro-4-phenylpyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MBZSIRUJMYEPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2F)F |
Origin of Product |
United States |
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